molecular formula C17H14D4O3 B592768 trans-trismethoxy Resveratrol-d4 CAS No. 1089051-64-8

trans-trismethoxy Resveratrol-d4

Cat. No. B592768
CAS RN: 1089051-64-8
M. Wt: 274.4
InChI Key: GDHNBPHYVRHYCC-XEGZCKIBSA-N
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Description

Trans-trismethoxy Resveratrol-d4 is a deuterium-labeled version of trans-trismethoxy resveratrol . It’s a polyketide synthase-derived stilbene originally isolated from Virola cuspidata . It exhibits diverse biological activities, including cytotoxicity to several cancer cell lines and inhibition of TNF-α-induced activation of NF-κB in HEK293T cells .


Synthesis Analysis

The synthesis of trans-resveratrol-d4 involves a six-step process starting from commercially available phenol-d6, with an overall yield of 25% . The final labeled resveratrol was fully characterized by MS, IR, and 1H and 13C NMR spectroscopy .


Molecular Structure Analysis

The molecular formula of trans-trismethoxy Resveratrol-d4 is C17H14D4O3 . Its structure includes two phenol rings linked by an ethylene bridge . The InChI code and SMILES representation provide more detailed structural information .


Physical And Chemical Properties Analysis

Trans-trismethoxy Resveratrol-d4 has a molecular weight of 274.35 g/mol . It has a topological polar surface area of 27.7 Ų and contains 20 heavy atoms . Its exact mass and monoisotopic mass are 274.150701416 g/mol .

Scientific Research Applications

Anti-Inflammatory Applications

“Trans-trismethoxy Resveratrol-d4” and its derivatives have been found to suppress lipopolysaccharide-induced inflammation. They achieve this by inactivating the MAPK and NF-κB pathways in RAW 264.7 cells . This suggests potential therapeutic applications for inflammatory diseases .

Antioxidant Applications

These compounds also provide an anti-oxidative effect. They significantly suppress inflammation in RAW 264.7 cells through the inhibition of MAPK and NF-κB signaling pathways .

Quantification Standard

“Trans-trismethoxy Resveratrol-d4” is used as an internal standard for the quantification of trans-trismethoxy resveratrol by GC- or LC-MS .

Anti-Cancer Applications

“Trans-trismethoxy Resveratrol-d4” has been found to be cytotoxic to several cancer cell lines, including PC3, KB, HT-29, SW480, and HL-60 cells .

Inhibition of NF-κB Activation

This compound inhibits TNF-α-induced activation of NF-κB in HEK293T cells in a reporter assay .

Anti-Angiogenic Applications

“Trans-trismethoxy Resveratrol-d4” inhibits angiogenesis in zebrafish embryos when used at a concentration of 0.1 µM .

Fat Accumulation Inhibition

“Trans-trismethoxy Resveratrol-d4” has been found to inhibit fat accumulation by downregulating stearoyl-CoA desaturase in C. elegans .

Enhanced Biological Effects

“Trans-trismethoxy Resveratrol-d4” is a methyl analog of resveratrol and is found to exhibit enhanced biological effects compared to resveratrol, such as inhibition of cancer cell growth and pro-apoptotic activities .

Mechanism of Action

Target of Action

Trans-Trismethoxy Resveratrol-d4 (TMR-d4) is a methyl analog of resveratrol . The primary targets of TMR-d4 are the stearoyl-CoA desaturase genes, fat-6 and fat-7 . These genes play a crucial role in lipid metabolism .

Mode of Action

TMR-d4 interacts with its targets, the stearoyl-CoA desaturase genes, by downregulating them . This downregulation leads to a decrease in the desaturation index of fatty acids, specifically the ratio of oleic acid to stearic acid .

Biochemical Pathways

The downregulation of the stearoyl-CoA desaturase genes by TMR-d4 affects the lipid metabolism pathway . This results in a significant reduction in triglyceride accumulation . Additionally, TMR-d4 has been shown to suppress the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways .

Pharmacokinetics

It is known that the bioavailability of resveratrol, the parent compound of tmr-d4, is relatively low . This suggests that the bioavailability of TMR-d4 may also be low, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of TMR-d4’s action include the inhibition of fat accumulation and the suppression of inflammation . Specifically, TMR-d4 has been found to significantly reduce triglyceride accumulation in Caenorhabditis elegans . It also suppresses lipopolysaccharide-induced inflammation through the inactivation of MAPK and NF-κB pathways in RAW 264.7 cells .

Action Environment

The action, efficacy, and stability of TMR-d4 can be influenced by various environmental factors. For instance, the concentration of TMR-d4 can affect its efficacy. In a study, treatment with TMR-d4 (100 and 200 μM) for 4 days significantly reduced triglyceride accumulation in Caenorhabditis elegans . .

properties

IUPAC Name

1,2,4,5-tetradeuterio-3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNBPHYVRHYCC-XEGZCKIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OC)OC)[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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